Ethyl 2-(3-methylpyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3-methylpyridin-4-yl)acetate is a chemical compound that is part of a broader class of organic molecules known as pyridine derivatives. These compounds are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and various substituents that modify their chemical properties. While the specific compound Ethyl 2-(3-methylpyridin-4-yl)acetate is not directly mentioned in the provided papers, the research on related pyridine derivatives can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, ethyl (tributylstannyl)acetate has been used to add to acylpyridinium salts, yielding a variety of dihydropyridines with diverse functional groups, which are useful precursors for the preparation of N-heterocycles . Similarly, the synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate demonstrates the possibility of achieving high regioselectivity in the synthesis of pyridine derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic and computational techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized using XRD, FT-IR, UV–Vis, and NMR techniques, and theoretical computations were performed using density functional theory (DFT) . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Such techniques could be employed to analyze the molecular structure of Ethyl 2-(3-methylpyridin-4-yl)acetate.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The reactivity of 2-aminopyridine with other reagents, such as Meldrum’s acid and aryl glyoxals or aryl aldehydes, has been explored to synthesize different pyridine-containing compounds . The versatility of these reactions suggests that Ethyl 2-(3-methylpyridin-4-yl)acetate could also participate in a range of chemical transformations, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, with emission maxima located in the visible range, and their emission properties change depending on the solvent . This indicates that Ethyl 2-(3-methylpyridin-4-yl)acetate could also display unique optical properties that may be useful in applications such as sensing or imaging.
Scientific Research Applications
Reactivity and Synthesis
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates have been successfully synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes. This work highlights the reactivity of these components in the presence of various aryl compounds under specific conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Antiallergic Agents
- New N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates, have been developed as potential antiallergic compounds. These compounds were synthesized and tested for their efficacy, demonstrating significant antiallergic properties (Menciu et al., 1999).
Novel Compounds and Photophysical Properties
- A variety of novel ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates have been synthesized, showcasing the importance of ethyl 2-(3-methylpyridin-4-yl)acetate derivatives in developing new compounds with notable spectral-fluorescent properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Memory Facilitation in Mice
- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate and its derivatives have been synthesized and tested for their effects on memory facilitation in mice. These studies provide insights into the potential neuropharmacological applications of such compounds (Li Ming-zhu, 2007, 2010, 2012).
Corrosion Inhibition in Metals
- Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate has been studied for its efficacy as a corrosion inhibitor for copper in nitric acid. Quantum chemical calculations were used to establish the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Enzymatic Hydrolysis in Drug Synthesis
- The enzymatic hydrolysis of methyl esters, including derivatives of ethyl 2-(3-methylpyridin-4-yl)acetate, has been explored for the production of anti-asthma drugs, demonstrating the relevance of these compounds in pharmaceutical synthesis (Bevilaqua et al., 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(3-methylpyridin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZFMFLEQJKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443351 |
Source
|
Record name | Ethyl (3-methylpyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylpyridin-4-yl)acetate | |
CAS RN |
57408-46-5 |
Source
|
Record name | Ethyl (3-methylpyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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